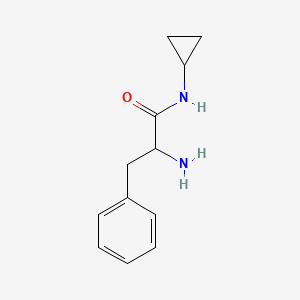
(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with an ethyl(methyl)amino group and a boronic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid typically involves the functionalization of a thiophene ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated thiophene derivative with an organoboron reagent under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the boronic acid group can produce boranes.
科学的研究の応用
(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
作用機序
The mechanism of action of (5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies . The thiophene ring can interact with aromatic residues in proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
Thiophene-2-boronic acid: Lacks the ethyl(methyl)amino group, making it less versatile in certain applications.
(5-(Methylamino)thiophen-2-yl)boronic acid: Similar structure but with a different substituent on the amino group, which can affect its reactivity and binding properties.
Uniqueness
(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid is unique due to the presence of both the ethyl(methyl)amino group and the boronic acid group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C7H12BNO2S |
|---|---|
分子量 |
185.06 g/mol |
IUPAC名 |
[5-[ethyl(methyl)amino]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C7H12BNO2S/c1-3-9(2)7-5-4-6(12-7)8(10)11/h4-5,10-11H,3H2,1-2H3 |
InChIキー |
GSYOTCUSTSAXJQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(S1)N(C)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13345119.png)
![3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1'-cyclohexane]-10-thione](/img/structure/B13345132.png)
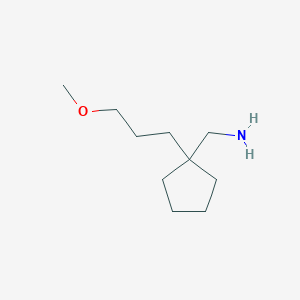
![tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B13345161.png)
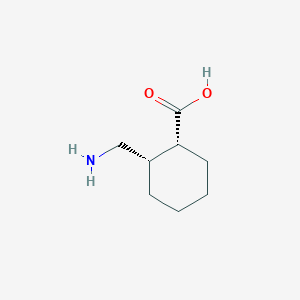

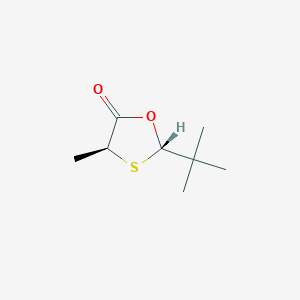

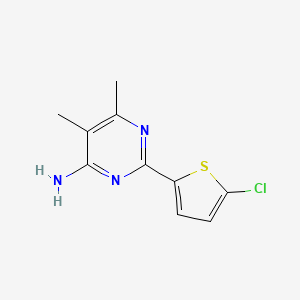
![1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13345199.png)
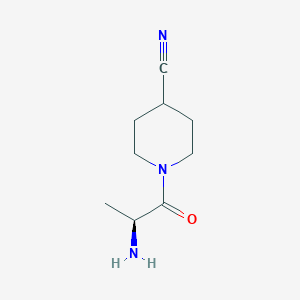

![3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile](/img/structure/B13345210.png)
